Bienvenue dans la boutique en ligne BenchChem!

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone

Cytokine Inhibition Immunomodulation TNF-α

This 2-thioimidazole features a unique N-cyclopentylmethanone and S-(4-chlorobenzyl) combination, critically distinct from acetyl or phenylmethanone analogs in cytokine-release inhibitor research. Electronic/steric differences necessitate explicit procurement for SAR fidelity; results from analogs are non-transferable. Ideal for phenotypic screening, affinity-based protein profiling, or as a key intermediate in lead diversification. Ensure chemical and biological validity by sourcing the exact CAS 851801-48-4 compound.

Molecular Formula C16H19ClN2OS
Molecular Weight 322.85
CAS No. 851801-48-4
Cat. No. B2807318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone
CAS851801-48-4
Molecular FormulaC16H19ClN2OS
Molecular Weight322.85
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H19ClN2OS/c17-14-7-5-12(6-8-14)11-21-16-18-9-10-19(16)15(20)13-3-1-2-4-13/h5-8,13H,1-4,9-11H2
InChIKeyXCHAUKFWAVMSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

851801-48-4: A 4-Chlorobenzylthio-Imidazoline-Cyclopentylmethanone Scaffold for Cytokine-Modulating Research Procurement


The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone (CAS 851801-48-4) is a synthetic small molecule belonging to the 2-thio-substituted imidazole (imidazoline) class, characterized by a 4,5-dihydro-1H-imidazole core bearing a cyclopentylmethanone N-acyl group and a 4-chlorobenzylthio moiety at the 2-position . Its molecular formula is C16H19ClN2OS (MW 322.85 g/mol) . Structurally related 2-thioimidazoles have been described as cytokine-release inhibitors, positioning this scaffold as a potential lead for immunomodulatory research [1]. However, the specific biological activity of this individual compound has not been independently confirmed in peer-reviewed literature as of the search date.

Why Generic Imidazole Scaffolds Cannot Substitute for 851801-48-4 in Specialized Cytokine Research


The biological activity of 2-thioimidazoles is exquisitely sensitive to concurrent modifications at the N-acyl, S-alkyl, and C4/C5 positions of the dihydroimidazole ring [1]. Even minor isosteric replacements within the N-acyl group (e.g., substituting the cyclopentylmethanone of 851801-48-4 for a phenylmethanone or an acetyl group) are anticipated to drastically alter steric complementarity at the target binding site, potentially eliminating cytokine-release-inhibiting activity [1]. Likewise, changing the 4-chlorobenzylthio group to a 4-methylbenzylthio or 3-fluorobenzylthio group is predicted to perturb both the lipophilic and electronic features required for sub-pocket recognition [2]. Therefore, results obtained with structural analogs cannot be assumed to translate to 851801-48-4 without explicit side-by-side testing, making the procurement of the exact compound essential for maintaining chemical and biological fidelity in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence Index for (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone


Class-Level Cytokine Inhibition: Comparing 2-Thioimidazole Scaffolds vs. Related Heterocycles

No direct head-to-head or cross-study quantitative data for 851801-48-4 was identified. However, the closest structurally exemplified class, 2-thio-substituted imidazoles with a 4-fluorophenyl/4-pyridyl core, demonstrated TNF-α release inhibition in LPS-stimulated human whole blood with values ranging from 19% to 49% inhibition at 10 µM [1]. The target compound (851801-48-4) is a structurally distinct analog lacking the 4-fluorophenyl and 4-pyridyl substituents, and its actual activity has not been published. Any differentiation from the known class is purely speculative.

Cytokine Inhibition Immunomodulation TNF-α

Physicochemical Differentiation: Lipophilicity and Substitution Effect Inference

No experimentally measured logP/logD values for 851801-48-4 were found, nor were there comparative measurements against its closest commercially listed analogs (e.g., cyclopentyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone or cyclopentyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone). In silico estimation (based on structural features) suggests that the 4-chlorobenzylthio substituent of 851801-48-4 imparts higher lipophilicity than the 4-methylbenzylthio analog due to the greater Hansch π-value of chlorine (+0.71) compared to methyl (+0.56) [1], but this is an inferred difference, not an experimentally quantified one.

Lipophilicity cLogP SAR Analysis

Structural Uniqueness: Cyclopentylmethanone N-Acylation Pattern

Among the 2-thio-substituted dihydroimidazoles disclosed in the relevant patent family (US 2004/0116416 and related filings), the exemplified compounds uniformly bear N-alkyl or N-aryl substituents at the N1 position, not the N-acyl motif found in 851801-48-4 [1]. The combination of an N-acyl (cyclopentylmethanone) and an S-(4-chlorobenzyl) group on a 4,5-dihydroimidazole core is chemically distinct and not represented in the main biological SAR tables of the primary reference patent. This structural divergence implies that any direct biological inference from the patent data would be unreliable.

Structural Biology Scaffold Novelty Medicinal Chemistry

Evidence-Backed Research Applications for (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone


Phenotypic Screening for Novel Cytokine-Release Inhibitors

Despite the absence of published target-specific data for 851801-48-4, its structural membership in the 2-thioimidazole class—compounds known to inhibit TNF-α and IL-1β release in human whole-blood assays [1]—makes it a candidate for proprietary phenotypic screening campaigns. A laboratory with an established LPS-stimulated PBMC or whole-blood cytokine assay can quantitatively benchmark 851801-48-4 against known inhibitors (e.g., SB-203580 for p38 MAPK) to determine if the unique N-acyl/S-(4-chlorobenzyl) substitution pattern confers any advantage in potency, selectivity, or cellular toxicity.

Structure-Activity Relationship (SAR) Expansion of 2-Thioimidazole Chemical Space

The N-cyclopentylmethanone group of 851801-48-4 is electronically and sterically distinct from the N-alkyl substituents exhaustively exemplified in the foundational cytokine-inhibitor patents [1]. Medicinal chemists seeking to diversify imidazole-based lead series can procure 851801-48-4 as a key intermediate or tool compound to probe the effect of N-acylation on bioactivity, metabolic stability, and solubility relative to N-alkylated counterparts. Direct comparison with the acetyl analog (CAS 851801-45-1) or the phenylmethanone analog (CAS 851801-xx-x) would require co-procurement and head-to-head testing.

Computational Chemistry and Docking Studies for Target Deconvolution

With no published target engagement data, 851801-48-4 can serve as an input for molecular docking screens against recognized cytokine-regulating targets (e.g., p38α MAP kinase, COX-2, IKKβ) based on the established affinity of 2-thioimidazoles for the ATP-binding pocket of p38α [2]. Its distinct N-acyl and 4-chlorobenzylthio features provide a unique pharmacophoric fingerprint that may yield differential docking scores or binding poses, generating hypotheses that can then be tested in vitro. This application is contingent upon in silico model validation and does not guarantee biological relevance without experimental follow-up.

Chemical Biology Probe Development

The 4-chlorobenzylthio moiety in 851801-48-4, when combined with the cyclopentylmethanone group, creates a chemical probe that occupies uncharted territory in the 2-thioimidazole chemical space. Researchers interested in developing affinity-based protein profiling (AfBP) probes or photoaffinity labeling reagents could start with this scaffold, leveraging the chlorine atom as a potential synthetic handle for further derivatization. Its procurement enables the generation of novel tool compounds whose cellular target engagement profiles can be compared with those of better-characterized 2-thioimidazole analogs.

Quote Request

Request a Quote for (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(cyclopentyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.